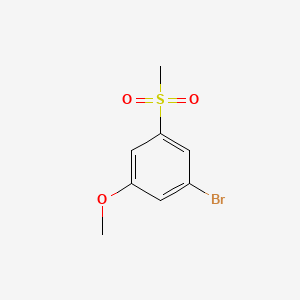
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene typically involves multiple steps One common method starts with the bromination of 3-methoxyanisole to introduce the bromine atom at the meta positionThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom and the functional groups on the benzene ring play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme active sites in biological systems to catalytic sites in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-3-methoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain types of reactions.
1-bromo-4-(methylsulfonyl)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the benzene ring. This combination allows for a wide range of chemical reactivity and makes the compound versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9BrO3S |
|---|---|
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
1-bromo-3-methoxy-5-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9BrO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
ULOODDSURQASHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)Br)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




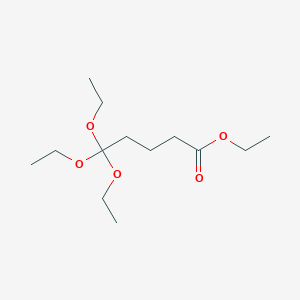

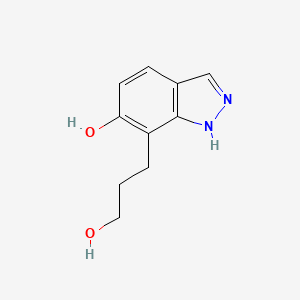
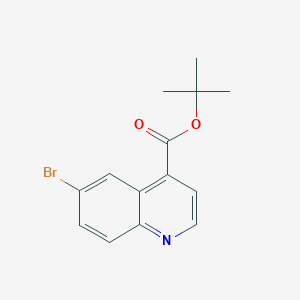

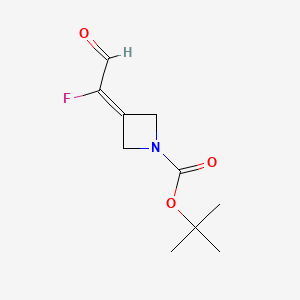
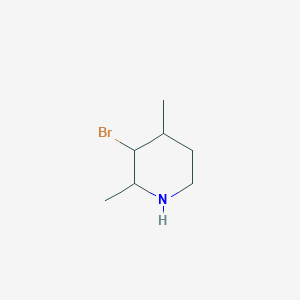


![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)

